4-(Prop-2-en-1-yloxy)butanoic acid
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Overview
Description
4-(Prop-2-en-1-yloxy)butanoic acid, also known as 4-(allyloxy)butanoic acid, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of an allyloxy group attached to a butanoic acid backbone. It has gained attention in scientific research due to its potential biological activity and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-en-1-yloxy)butanoic acid typically involves the reaction of allyl alcohol with butyric acid under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the esterification of butyric acid followed by hydrolysis to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of butanoic acid derivatives.
Reduction: Formation of butanol or butane derivatives.
Substitution: Formation of various substituted butanoic acids.
Scientific Research Applications
4-(Prop-2-en-1-yloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. The allyloxy group plays a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 4-(Allyloxy)butanoic acid
- Butanoic acid, 4-(2-propen-1-yloxy)-
Comparison: 4-(Prop-2-en-1-yloxy)butanoic acid is unique due to its specific allyloxy substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-prop-2-enoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVUMXKVWAAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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